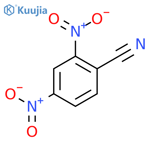

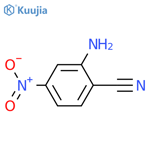

Cas no 72115-07-2 (4-amino-2-nitrobenzonitrile)

4-amino-2-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-nitro-benzonitrile

- 4-amino-2-nitrobenzonitrile

- DB-106557

- XCA11507

- SCHEMBL11104164

- STK286083

- EN300-203103

- VJEWYKBLQBJAME-UHFFFAOYSA-N

- CS-0326544

- 72115-07-2

- AKOS003385958

-

- MDL: MFCD08097461

- インチ: InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,9H2

- InChIKey: VJEWYKBLQBJAME-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 163.038176411Da

- どういたいしつりょう: 163.038176411Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 95.6Ų

4-amino-2-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-203103-1.0g |

4-amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 1.0g |

$699.0 | 2023-02-28 | |

| Enamine | EN300-203103-2.5g |

4-amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 2.5g |

$1370.0 | 2023-09-16 | |

| Enamine | EN300-203103-10.0g |

4-amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 10.0g |

$3007.0 | 2023-02-28 | |

| Enamine | EN300-203103-0.05g |

4-amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 0.05g |

$162.0 | 2023-09-16 | |

| Alichem | A019095517-10g |

4-Amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 10g |

$1591.92 | 2023-09-01 | |

| Alichem | A019095517-25g |

4-Amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 25g |

$2787.20 | 2023-09-01 | |

| Enamine | EN300-203103-0.5g |

4-amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 0.5g |

$546.0 | 2023-09-16 | |

| Enamine | EN300-203103-5.0g |

4-amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 5.0g |

$2028.0 | 2023-02-28 | |

| Aaron | AR01FXAZ-50mg |

4-Amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 50mg |

$248.00 | 2025-02-14 | |

| 1PlusChem | 1P01FX2N-2.5g |

4-Amino-2-nitrobenzonitrile |

72115-07-2 | 95% | 2.5g |

$1756.00 | 2024-04-21 |

4-amino-2-nitrobenzonitrile 合成方法

ごうせいかいろ 1

4-amino-2-nitrobenzonitrile Raw materials

4-amino-2-nitrobenzonitrile Preparation Products

4-amino-2-nitrobenzonitrile 関連文献

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

4-amino-2-nitrobenzonitrileに関する追加情報

Introduction to 4-amino-2-nitrobenzonitrile (CAS No. 72115-07-2)

4-amino-2-nitrobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 72115-07-2, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring both amino and nitro functional groups attached to a benzene ring with a nitrile substituent, exhibits a unique set of chemical properties that make it valuable in various synthetic pathways. Its molecular structure, characterized by a nitro group at the 2-position and an amino group at the 4-position of the benzene ring, along with a cyano group at another position, contributes to its reactivity and utility in synthesizing more complex molecules.

The synthesis and applications of 4-amino-2-nitrobenzonitrile have been extensively studied due to its role as a precursor in the production of dyes, agrochemicals, and pharmaceuticals. The nitro group can be reduced to an amine, while the cyano group can undergo various transformations such as hydrolysis to a carboxylic acid or nucleophilic addition reactions. These transformations make 4-amino-2-nitrobenzonitrile a versatile building block for chemists.

In recent years, advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 4-amino-2-nitrobenzonitrile. One such approach involves catalytic methods that minimize waste and energy consumption. For instance, catalytic hydrogenation has been employed to selectively reduce the nitro group without affecting other functional groups, leading to higher yields and cleaner reaction profiles. These innovations align with the broader goal of reducing the environmental impact of chemical manufacturing processes.

The pharmaceutical applications of 4-amino-2-nitrobenzonitrile are particularly noteworthy. This compound has been investigated as a potential intermediate in the synthesis of bioactive molecules. For example, it serves as a precursor in the preparation of certain antimicrobial agents and has been explored in the development of novel therapeutic agents targeting specific biological pathways. The presence of both amino and nitro groups allows for further functionalization, enabling the creation of molecules with tailored properties for drug discovery.

Recent studies have highlighted the role of 4-amino-2-nitrobenzonitrile in medicinal chemistry. Researchers have leveraged its structural features to design molecules that interact with biological targets in innovative ways. For instance, derivatives of this compound have been shown to exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer and inflammation. The ability to modify its structure while retaining key pharmacophoric elements makes 4-amino-2-nitrobenzonitrile a valuable scaffold for drug development.

The role of computational chemistry in understanding the reactivity of 4-amino-2-nitrobenzonitrile has also gained prominence. Advanced computational methods allow researchers to predict reaction outcomes and optimize synthetic routes with high accuracy. These tools are particularly useful for designing experiments that would be time-consuming or expensive to conduct empirically. By integrating computational modeling with experimental techniques, scientists can accelerate the discovery and development of new compounds derived from 4-amino-2-nitrobenzonitrile.

In addition to its pharmaceutical applications, 4-amino-2-nitrobenzonitrile finds utility in materials science. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing advanced materials such as conductive polymers and organic semiconductors. These materials are increasingly important in applications ranging from electronics to renewable energy technologies. The versatility of 4-amino-2-nitrobenzonitrile underscores its significance across multiple scientific disciplines.

The future directions for research on 4-amino-2-nitrobenzonitrile are promising and multifaceted. Ongoing studies aim to expand its synthetic utility by developing novel catalytic systems and reaction protocols. Additionally, efforts are being made to explore its potential in drug discovery through high-throughput screening and structure-based drug design approaches. As our understanding of biological systems grows, so too does the demand for specialized intermediates like 4-amino-2-nitrobenzonitrile, which can be tailored for specific applications.

In conclusion, 4-amino-2-nitrobenzonitrile (CAS No. 72115-07-2) is a compound of considerable interest due to its diverse chemical properties and wide-ranging applications. From pharmaceuticals to advanced materials, this molecule continues to play a crucial role in scientific research and industrial processes. As new methodologies emerge and our understanding deepens, the potential uses for 4-amino-2-nitrobenzonitrile are likely to expand even further, reinforcing its importance in modern chemistry.

72115-07-2 (4-amino-2-nitrobenzonitrile) 関連製品

- 1822655-46-8(2-(1-Amino-2,2-difluoroethyl)-4-nitrophenol)

- 2680850-49-9(benzyl N-(5-chloro-2-cyanophenyl)-N-(pyridin-2-yl)methylcarbamate)

- 172483-74-8(4-(3-Bromopropyl)iodobenzene)

- 2171273-69-9((1S)-1-3-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

- 185040-35-1(4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde)

- 235-93-8(2H-Dibenzo[e,g]isoindole)

- 753435-75-5((2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid)

- 906153-04-6(N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide)

- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)

- 1823988-92-6(2-(2-Bromo-3-hydroxy-4-methoxyphenyl)propanenitrile)